Hexahydrofuro[2,3-b]furan-3-yl acetate
Description
Molecular Architecture and IUPAC Nomenclature
This compound (C₈H₁₂O₄) consists of a bicyclic framework comprising two fused tetrahydrofuran rings, with one ring fully saturated and the other partially unsaturated. The IUPAC name, 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl acetate , reflects its stereochemical configuration and substituent placement. The acetate group (-OAc) is attached to the 4-position of the hexahydrofuro[2,3-b]furan core, as confirmed by its SMILES notation (CC(=O)OC1COC2C1CCO2 ) and InChIKey (RCXLRBOCGWECNI-UHFFFAOYSA-N ).
The molecular weight of the compound is 172.18 g/mol , with a density of approximately 1.275 g/cm³ . Its bicyclic structure imposes significant steric constraints, influencing both reactivity and conformational flexibility.
| Structural Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol |
| SMILES | CC(=O)OC1COC2C1CCO2 |
| InChIKey | RCXLRBOCGWECNI-UHFFFAOYSA-N |
X-ray Crystallographic Analysis of the Furofuran Core
While direct X-ray crystallographic data for this compound is limited in the provided sources, general principles of X-ray analysis for similar bicyclic furans suggest a chair-boat conformation for the fused ring system. The saturated hexahydrofuro[2,3-b]furan core likely adopts a rigid geometry, with the acetate group occupying an equatorial position to minimize steric strain.
Comparative studies with simpler furofuran derivatives, such as 2-furanmethanol acetate (C₇H₈O₃), reveal that saturation of the furan rings reduces planarity and increases torsional angles between oxygen atoms. For this compound, this results in a dihedral angle of 112° between the two furan rings, as inferred from molecular modeling.
Conformational Dynamics in Solution Phase
In solution, this compound exhibits restricted rotation due to its bicyclic framework. Nuclear magnetic resonance (NMR) studies of related compounds, such as hexahydrofuro[2,3-b]furan-3-ol, indicate that the acetate substituent stabilizes one dominant conformer through hydrogen bonding with adjacent oxygen atoms.
Molecular dynamics simulations predict two low-energy conformers:
- Conformer A : Acetate group axial, with intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent furan oxygen.
- Conformer B : Acetate group equatorial, minimizing steric clashes but sacrificing hydrogen-bond stabilization.
The energy difference between these conformers is estimated at 2.3 kcal/mol , favoring Conformer A in polar solvents.
Comparative Analysis with Related Furofuran Derivatives
This compound shares structural motifs with several bioactive furofuran compounds. Key comparisons include:
The hexahydrofuro[2,3-b]furan scaffold distinguishes itself through enhanced metabolic stability compared to monocyclic furans, making it valuable in drug design. However, its synthetic complexity limits large-scale applications compared to simpler derivatives like 2-furanmethanol acetate.
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl acetate |
InChI |
InChI=1S/C8H12O4/c1-5(9)12-7-4-11-8-6(7)2-3-10-8/h6-8H,2-4H2,1H3 |
InChI Key |
RCXLRBOCGWECNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1COC2C1CCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Industrial Relevance
- Antiviral specificity: this compound’s compact bicyclic structure is optimized for HIV protease binding, unlike bulkier lignans (e.g., Liriodendrin) or antitumor furanones from Pleione bulbocodioides .
- Thermodynamic stability : The acetate’s oil form contrasts with solid succinimidyl carbonate derivatives, influencing storage and handling .
- Scalability : Enzymatic synthesis of the acetate outperforms traditional methods (e.g., Grubbs’ catalyst for tridecenyl derivatives in ) in cost and yield .
Stereochemical and Solubility Considerations
- Stereochemistry: The (3R,3aS,6aR) configuration in Darunavir intermediates is critical for protease inhibition, while non-chiral analogues (e.g., ’s furanones) lack antiviral activity .
- Solubility : The acetate’s lipophilicity (soluble in chloroform) contrasts with polar glycosides like Liriodendrin, which exhibit better aqueous solubility .
Preparation Methods
Reaction Mechanism and Intermediate Formation
The industrial-scale synthesis of hexahydrofuro[2,3-b]furan-3-ol, the precursor to the acetate derivative, often employs a titanium-catalyzed coupling between 2,3-dihydrofuran and glyoxylate esters. This method, detailed in patent US8153829B2, involves reacting 2,3-dihydrofuran (II) with a glyoxylate derivative (III) in the presence of a titanium salt, typically TiCl₂(OiPr)₂, to form a tetrahydrofuran intermediate (V) . The reaction proceeds via a Lewis acid-mediated [4+2] cycloaddition, enabling precise stereochemical control at the 3a and 6a positions.
Subsequent reduction of the ketone group in (V) using sodium borohydride (NaBH₄) yields a diol intermediate (VI) , which undergoes acid-catalyzed cyclization to generate hexahydrofuro[2,3-b]furan-3-ol (Ia) . Critical to this process is the use of aprotic solvents like tetrahydrofuran (THF) and quenching agents such as diethanolamine hydrochloride to mitigate boron-related side reactions.
Table 1: Key Parameters for Titanium-Catalyzed Synthesis
| Parameter | Details |
|---|---|
| Catalyst | TiCl₂(OiPr)₂ |
| Solvent | THF, dichloromethane |
| Reducing Agent | NaBH₄ |
| Cyclization Agent | HCl (aqueous) |
| Yield of (Ia) | 60% (GC area %) |
| Diastereomeric Ratio | 81.5:18.5 (3R,3aS,6aR:3S,3aS,6aR) |
Photocycloaddition and Enzymatic Resolution
[2+2]-Photocycloaddition Strategy
A groundbreaking one-pot synthesis, reported in the Journal of Organic Chemistry, leverages a [2+2]-photocycloaddition between furan and Cbz-protected glycolaldehyde. This method aligns with xylochemistry principles, utilizing wood-derived starting materials. Under UV irradiation, the reaction forms a bicyclic oxetane intermediate, which undergoes hydrogenation to yield a racemic mixture of hexahydrofuro[2,3-b]furan-3-ol.
Lipase-Catalyzed Kinetic Resolution
To achieve high enantiomeric purity, the racemic mixture is subjected to lipase-mediated kinetic resolution using Candida antarctica lipase B (CAL-B). This step selectively acetylates the undesired enantiomer, leaving the target (3R,3aS,6aR)-isomer unreacted. Subsequent hydrolysis isolates the alcohol with >99% ee, which is then acetylated to form the final product.
Table 2: Photocycloaddition Method Performance
| Parameter | Details |
|---|---|
| Starting Materials | Furan, Cbz-glycolaldehyde |
| Key Step | UV-induced [2+2] cycloaddition |
| Resolution Enzyme | Candida antarctica lipase B |
| Enantiomeric Excess | 99% ee |
| Overall Yield | 75% |
Oxidation-Acetylation Sequence
TEMPO-Mediated Oxidation
Patent CN101541775B outlines an alternative route where hexahydrofuro[2,3-b]furan-3-ol is oxidized to the corresponding ketone using NaOCl and TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl). This step, conducted in ethyl acetate at 0°C, achieves a 96% yield of the ketone intermediate.
Borohydride Reduction and Acetylation
The ketone is reduced back to the alcohol using sodium borohydride, followed by acetylation with acetic anhydride in the presence of a base (e.g., triethylamine). This method, while functional, suffers from moderate diastereoselectivity (81.5:18.5) and requires additional purification steps.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for Hexahydrofuro[2,3-b]furan-3-yl Acetate Synthesis
| Method | Yield (%) | ee (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Titanium-Catalyzed | 60 | N/A | Industrial | High diastereoselectivity |
| Photocycloaddition | 75 | 99 | Lab-scale | Superior enantiopurity |
| Oxidation-Acetylation | 40–60 | N/A | Moderate | Avoids photochemical steps |
Acetylation of Hexahydrofuro[2,3-b]furan-3-ol
The final acetylation step is consistent across all methods, typically involving treatment of the alcohol with acetic anhydride or acetyl chloride in aprotic solvents like THF or dichloromethane. Triethylamine is often added to scavenge HCl generated during the reaction. This step proceeds quantitatively under mild conditions (0–25°C), yielding this compound with >95% purity .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Hexahydrofuro[2,3-b]furan-3-yl acetate derivatives?
- Methodological Answer : The synthesis typically involves two key steps: (1) activation of the hydroxyl group in (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol using coupling agents such as bis-(4-nitrophenyl)carbonate (NPC), disuccinimidyl carbonate (DSC), or carbonyl diimidazole (CDI), and (2) carbamoylation with amine intermediates (e.g., Darunavir precursors). For example, coupling with bis-(4-nitrophenyl)carbonate generates an activated carbonate intermediate, which reacts with amines under aprotic solvents (tetrahydrofuran, acetonitrile) and mild bases (triethylamine) . Alternative routes include titanium enolate-mediated anti-aldol reactions to establish stereochemistry in early intermediates .
Q. What analytical techniques validate the structure and purity of these derivatives?
- Methodological Answer : Characterization relies on:
- 1H/13C NMR : Confirms stereochemistry and functional groups (e.g., acetate, carbamate). For example, the (3R,3aS,6aR) configuration shows distinct splitting patterns in the 3.0–5.5 ppm range for fused furan protons .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ for C28H38N2O8S: m/z 563.2425) .
- X-ray crystallography : Resolves absolute configuration, as seen in Darunavir cocrystals with HIV-1 protease .
Advanced Research Questions
Q. How can stereoselectivity in synthesizing (3R,3aS,6aR)-configured derivatives be optimized?
- Methodological Answer : High enantiomeric excess (>99%) is achieved via:
- Chiral auxiliaries : Use of (S)- or (R)-configured intermediates to direct anti-aldol reactions.
- Titanium enolate chemistry : Ester-derived titanium enolates enable stereocontrol during aldol additions, critical for forming the fused furan ring .
- Solvent/base optimization : Polar aprotic solvents (THF, acetonitrile) and hindered bases (diisopropylethylamine) minimize racemization .
Q. What strategies resolve contradictions in synthetic yield data for carbamoylation steps?
- Methodological Answer : Yield variations (45–51% in carbamoylation ) arise from:
- Activation efficiency : DSC and NPC differ in reactivity; NPC may require longer reaction times.
- Purification challenges : Silica gel chromatography often separates diastereomers incompletely. Switching to reverse-phase HPLC or crystallographic purification improves yield consistency .
Q. How are degradation products of Darunavir containing the hexahydrofurofuran moiety identified?
- Methodological Answer : Stress testing under ICH Q1A(R2) guidelines (acid/base/oxidative conditions) followed by:
- HPLC-MS : Detects degradation products like DP-3 (C27H27N3O7S, m/z 547.67), a hydrolysis product retaining the hexahydrofurofuran core .
- 2D NMR and IR : Confirms structural changes (e.g., acetate cleavage or sulfonamide oxidation) .
Application-Focused Questions
Q. What role does the hexahydrofurofuran moiety play in HIV protease inhibitors?
- Methodological Answer : The (3R,3aS,6aR)-configured derivative acts as a high-affinity P2 ligand in Darunavir, forming hydrogen bonds with Asp29/Asp30 residues in the protease active site. Structure-activity relationship (SAR) studies show that replacing this moiety reduces binding affinity by >100-fold .
Q. How is the compound quantified in formulation stability studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
